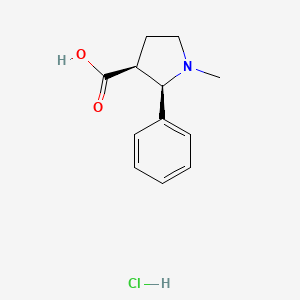

(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-13-8-7-10(12(14)15)11(13)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,15);1H/t10-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCMWXOWFKXRJZ-ACMTZBLWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CC=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organometallic 1,4-Addition to Enones

A foundational approach involves the stereoselective 1,4-addition of aryl cuprates to enantiopure enones. For example, enone 10 (Scheme 1,) undergoes 1,4-addition with an arylic cuprate to yield adduct 11 as a single diastereomer (84% yield). Subsequent lactam reduction with borane-THF and TBS ether deprotection furnishes diol 12 (52% over two steps), which is oxidized to the diacid 12a and deprotected to yield the target scaffold. This method’s efficacy is contingent on the stereochemical integrity of the starting enone and the regioselectivity of the cuprate addition.

Rhodium-Catalyzed Asymmetric 1,4-Addition

Alternative routes employ rhodium(I) catalysts to enhance enantioselectivity. Boronic ester 17 , prepared from 13 in four steps (Scheme 2,), participates in a rhodium-mediated 1,4-addition to generate analogs 5e–i . This method circumvents the limitations of cuprate chemistry, offering improved functional group tolerance and milder reaction conditions.

1,3-Dipolar Cycloaddition of Azomethine Ylides

The enantioselective 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides with electron-deficient dipolarophiles represents a robust pathway. Ferrocenyl-aziridinyl-methanol (FAM) ligands, such as 1NFAM , catalyze the reaction to form furyl-substituted pyrrolidines with up to 87% enantiomeric excess (Scheme 14,). While this method primarily targets furyl analogs, its principles are adaptable to phenyl-substituted systems through modular dipolarophile design.

Stepwise Synthesis of (2R,3S)-1-Methyl-2-Phenylpyrrolidine-3-Carboxylic Acid Hydrochloride

Lactam Reduction and Functionalization

Starting from methyl-Boc-D-pyroglutamate, deprotonation with LHMDS and alkylation with allyl bromide yields a 2:1 mixture of trans/cis diastereomers (Scheme 13,). Chromatographic separation isolates the trans-isomer 47 (36%), which undergoes lactam reduction with super-hydride to afford 48 (72% over two steps). Subsequent ester hydrolysis and amide coupling with 8-aminoquinoline (8-AQ) using EDCI/HOBt delivers 49 (72%).

C–H Activation-Arylation and Oxidation

Palladium-catalyzed C–H activation-arylation of 49 with methyl 3-iodobenzoate introduces the phenyl group (36% yield). Epimerization under basic conditions (NaOH/EtOH) ensures the desired (2R,3S) configuration, followed by esterification with tert-butylthioacetyl (TBTA) and oxidative cleavage (OsO4/NaIO4) to aldehyde 50 (19% over three steps).

Final Deprotection and Hydrochloride Formation

Global deprotection of 50 with trifluoroacetic acid (TFA) removes Boc groups, and treatment with HCl in dioxane yields the hydrochloride salt. The final product is purified via recrystallization, achieving >95% purity (HPLC).

Stereochemical Control and Diastereomer Separation

Achieving the (2R,3S) configuration necessitates strategic use of chiral auxiliaries and resolution techniques:

- Chiral Pool Synthesis : Methyl-Boc-D-pyroglutamate serves as a stereochemical template, leveraging its inherent C3 stereocenter.

- Chromatographic Resolution : Diastereomeric intermediates (e.g., 47 ) are separated via flash chromatography, with trans/cis ratios guided by NOESY correlations (Fig. 3,).

- Epimerization : Base-mediated epimerization corrects configuration drifts during ester hydrolysis.

Data Tables: Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

- Low Yields in C–H Activation : The 36% yield in arylation steps () highlights inefficiencies in palladium catalysis, necessitating ligand optimization.

- Diastereomer Separation : Chromatographic resolution remains a bottleneck, suggesting opportunities for kinetic resolution or asymmetric catalysis.

- Protecting Group Strategy : Sequential deprotection of Boc and tert-butyl esters introduces complexity, which could be streamlined via orthogonal protecting groups.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 241.71 g/mol

- IUPAC Name : (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid; hydrochloride

- Chemical Structure :

- The compound features a pyrrolidine ring with a methyl group at the 1-position, a phenyl group at the 2-position, and a carboxylic acid group at the 3-position.

Organic Chemistry

This compound serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemical properties enable the creation of enantiomerically pure compounds essential for pharmaceuticals.

Pharmaceutical Development

Research has indicated that (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride has potential applications in:

- Neurological Disorders : It is explored as an intermediate in synthesizing drugs targeting neurological conditions.

- Cardiovascular Diseases : The compound's properties may contribute to the development of cardiovascular therapeutics.

Studies have shown that this compound exhibits various biological activities:

- Antioxidant Properties : It can neutralize free radicals, potentially reducing oxidative stress.

- Anti-inflammatory Effects : Research indicates its ability to modulate inflammatory pathways.

- Antimicrobial Activity : It has demonstrated efficacy against drug-resistant strains of bacteria, particularly in tuberculosis studies.

| Biological Activity | Evidence |

|---|---|

| Antioxidant | Neutralizes free radicals |

| Anti-inflammatory | Modulates inflammatory pathways |

| Antimicrobial | Effective against drug-resistant bacteria |

Industrial Applications

In industry, (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride is utilized in:

- Fine Chemical Production : It serves as an intermediate in various chemical syntheses.

- Catalysis : The compound can act as a catalyst in specific chemical reactions due to its unique structure.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of derivatives of (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride against Mycobacterium tuberculosis. Results indicated low cytotoxicity with minimal inhibitory concentrations below 0.016 μg/mL, suggesting its potential role as an anti-TB agent.

Case Study 2: Antiproliferative Effects

Research on related compounds revealed antiproliferative effects against various cancer cell lines, including multiple myeloma. These compounds inhibited cell migration and invasion, indicating their therapeutic potential in cancer treatment.

Mechanism of Action

The mechanism of action of (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound’s structural analogs include pyrrolidine derivatives with modifications to substituents or stereochemistry. Key comparisons are summarized below:

Functional and Application Differences

- Its hydrochloride salt form increases solubility for in vivo studies .

- 3-Hydroxy Analog : The hydroxyl group may participate in hydrogen bonding, influencing receptor affinity. However, stringent storage requirements (-80°C) limit practical use compared to more stable analogs .

- 3-Fluoro Analog : Fluorine’s electronegativity enhances metabolic stability and bioavailability, making it valuable in fluorinated drug development. Priced at $550/0.1g, it is costlier than the target compound .

- 5-Oxo Derivative : The ketone group at position 5 alters ring conformation, likely serving as a precursor in synthetic pathways rather than a final bioactive molecule .

- Benzodioxol-Trifluoromethylphenyl Urea Analog : This complex derivative demonstrates high purity (>99%) and moderate synthetic yield (68%), suggesting optimization for targeted therapies, though its larger size may reduce solubility .

Biological Activity

(2R,3S)-1-Methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 241.72 g/mol. It is characterized by a pyrrolidine ring substituted with a methyl group at the 1-position, a phenyl group at the 2-position, and a carboxylic acid group at the 3-position. The hydrochloride salt form enhances its solubility in biological systems, making it suitable for various applications .

Research indicates that (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride exhibits diverse biological activities. Its mechanism of action is primarily linked to its interaction with specific biological targets, which can include enzymes and receptors involved in various physiological processes.

- Antimicrobial Activity : The compound has shown promising results against drug-resistant strains of bacteria, particularly in studies focusing on tuberculosis (TB). Its structural analogs have been reported to inhibit the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, suggesting a potential role as an anti-TB agent .

- Cytotoxicity : In cell line studies, derivatives of this compound have demonstrated low cytotoxicity while maintaining potent antimicrobial properties. For instance, certain analogs exhibited minimal inhibitory concentrations (MIC) below 0.016 μg/mL against TB bacteria with IC50 values greater than 64 μg/mL for cytotoxicity .

- Antiproliferative Effects : Some studies have indicated that related compounds possess antiproliferative properties against various cancer cell lines, including multiple myeloma. These compounds may inhibit cell migration and invasion, highlighting their potential in cancer therapeutics .

Study 1: Anti-Tuberculosis Activity

A study focused on the synthesis and evaluation of pyrrole-2-carboxamide derivatives found that certain compounds structurally related to (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride exhibited significant anti-TB activity. The most effective compounds were shown to target the MmpL3 protein in M. tuberculosis, a critical component for mycolic acid transport .

| Compound | MIC (μg/mL) | IC50 (μg/mL) | Target |

|---|---|---|---|

| Compound 32 | <0.016 | >64 | MmpL3 |

| Compound 14 | <0.020 | >64 | MmpL3 |

Study 2: Antiproliferative Properties

In another investigation into the antiproliferative effects of pyrrole derivatives, researchers found that certain configurations of (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride analogs effectively reduced cell viability in RPMI 8226 multiple myeloma cells.

| Compound | IC50 (μM) | Effect |

|---|---|---|

| Compound A | 15 | Significant reduction in cell viability |

| Compound B | 30 | Moderate effect |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis of chiral pyrrolidine derivatives typically employs asymmetric catalysis or chiral auxiliaries. For example, enantioselective hydrogenation or enzymatic resolution can preserve stereochemical integrity. Reaction conditions (e.g., temperature, pH, and catalyst loading) must be optimized to minimize racemization. Chiral HPLC or polarimetry should be used to validate enantiomeric excess (≥98%) .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can differentiate diastereomers by analyzing spatial proximity of protons. Circular dichroism (CD) spectroscopy may also correlate Cotton effects with known stereochemical profiles .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store as a hydrochloride salt at 2–8°C in a desiccator to prevent hygroscopic degradation. For long-term stability, aliquot under inert gas (argon/nitrogen) and avoid repeated freeze-thaw cycles. Monitor purity via HPLC every 6 months .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with receptors like GPCRs or enzymes. Substituent effects (e.g., methyl or phenyl groups) on binding energy (ΔG) should be quantified using free-energy perturbation (FEP) methods. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?

- Methodological Answer : Focus on modifying non-critical substituents while retaining the chiral pyrrolidine core. For example:

| Analog Modification | Biological Impact | Reference |

|---|---|---|

| Trifluoromethyl group | Enhanced metabolic stability | |

| Fluorinated phenyl ring | Improved receptor selectivity |

- Use parallel synthesis to generate libraries, followed by high-throughput screening (HTS) for activity .

Q. How can researchers resolve contradictions between in vitro and in vivo data for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

- Conducting ADMET studies (e.g., Caco-2 permeability, microsomal stability).

- Using prodrug strategies to enhance solubility.

- Validating target engagement in vivo via PET imaging or pharmacodynamic biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.